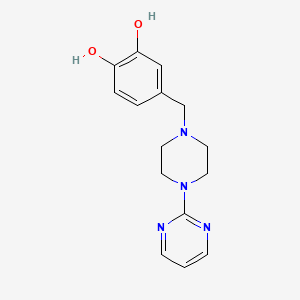

1-(2-Pyrimidyl)-4-(3,4-dihydroxybenzyl)piperazine

概要

説明

1-(2-Pyrimidyl)-4-(3,4-dihydroxybenzyl)piperazine is a synthetic organic compound that features a piperazine ring substituted with a pyrimidyl group and a dihydroxybenzyl group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Pyrimidyl)-4-(3,4-dihydroxybenzyl)piperazine typically involves the following steps:

Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes.

Substitution with Pyrimidyl Group: The piperazine ring can be substituted with a pyrimidyl group using nucleophilic substitution reactions.

Attachment of Dihydroxybenzyl Group: The final step involves the attachment of the dihydroxybenzyl group, which can be done through various coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

化学反応の分析

Types of Reactions

1-(2-Pyrimidyl)-4-(3,4-dihydroxybenzyl)piperazine can undergo various chemical reactions, including:

Oxidation: The dihydroxybenzyl group can be oxidized to form quinones.

Reduction: The pyrimidyl group can be reduced under specific conditions.

Substitution: Both the pyrimidyl and dihydroxybenzyl groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the dihydroxybenzyl group would yield quinones, while substitution reactions could introduce various functional groups.

科学的研究の応用

Antimicrobial Activity

Research has indicated that compounds similar to 1-(2-Pyrimidyl)-4-(3,4-dihydroxybenzyl)piperazine exhibit antimicrobial properties. A study demonstrated that piperazine derivatives can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infectious diseases .

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi | |

| Anti-inflammatory | Reduces inflammation in animal models | |

| Cytotoxicity | Induces cell death in cancer cell lines |

Anticancer Properties

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies indicate that similar piperazine derivatives can inhibit proliferation and induce apoptosis in cancer cells. For instance, derivatives have shown significant activity against colon (HT-29) and lung (A549) cancer cell lines .

Neuropharmacological Effects

Given the ability of piperazine derivatives to cross the blood-brain barrier, there is potential for neuroprotective applications. Research has suggested that these compounds may modulate neurotransmitter systems, offering insights into their use for neurological disorders .

Case Study 1: Antimicrobial Evaluation

A series of piperazine derivatives were synthesized and tested for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results showed promising activity, indicating the potential of these compounds as new antimicrobial agents .

Case Study 2: Cytotoxicity Assessment

In a study evaluating the cytotoxicity of various piperazine derivatives on cancer cells, one compound demonstrated significant inhibition of cell proliferation in HT-29 and A549 cell lines. This suggests that modifications to the piperazine structure can enhance anticancer activity .

作用機序

The mechanism of action of 1-(2-Pyrimidyl)-4-(3,4-dihydroxybenzyl)piperazine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

類似化合物との比較

Similar Compounds

1-(2-Pyrimidyl)piperazine: Lacks the dihydroxybenzyl group.

4-(3,4-Dihydroxybenzyl)piperazine: Lacks the pyrimidyl group.

1-(2-Pyrimidyl)-4-benzylpiperazine: Lacks the hydroxyl groups on the benzyl ring.

Uniqueness

1-(2-Pyrimidyl)-4-(3,4-dihydroxybenzyl)piperazine is unique due to the presence of both the pyrimidyl and dihydroxybenzyl groups, which may confer distinct chemical and biological properties.

生物活性

1-(2-Pyrimidyl)-4-(3,4-dihydroxybenzyl)piperazine, also known as Desmethylene Piribedil, is a compound with significant biological activity, particularly in the context of neuropharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₈N₄O₂

- Structural Features : The compound features a piperazine ring with substitutions that include a pyrimidine and a dihydroxybenzyl group. This structural complexity allows for various interactions with biological targets.

Dopaminergic Activity

This compound exhibits dopaminergic activity, acting as a dopamine receptor agonist. This property suggests its potential use in treating neurodegenerative disorders such as Parkinson's disease. Research indicates that it binds significantly to dopamine receptors, enhancing dopaminergic signaling which is crucial for motor control and cognitive functions.

Neuroprotective Effects

Studies have demonstrated that this compound possesses neuroprotective properties. It has been shown to prevent iron-induced lipid peroxidation in brain tissue, a process linked to neurodegenerative diseases. The antioxidant properties of the dihydroxybenzyl group contribute to its ability to mitigate oxidative stress in neuronal cells.

The mechanism by which this compound exerts its effects involves:

- Binding Affinity : It interacts with dopamine receptors (D2 and D3), influencing various signaling pathways. Research has indicated that it engages Gi-mediated signaling without activating the mitogen-activated protein kinase (MAPK) pathway, which is typically activated by traditional dopamine receptor agonists .

- Inhibition of Protein Aggregation : There is evidence suggesting that this compound may inhibit the aggregation of misfolded proteins, a hallmark of prion diseases. In animal models, it has been shown to prolong the incubation period of prion disease when administered intraperitoneally .

In Vitro Studies

In vitro assays have demonstrated that this compound can effectively inhibit lipid peroxidation at concentrations as low as 0.4 μM, showcasing its potency in neuroprotective applications. Additionally, it has been evaluated for its effects on cellular viability and proteasome activity in neuroblastoma cells, indicating minimal cytotoxicity while preserving essential cellular functions .

In Vivo Studies

In vivo studies highlight the compound’s potential in extending survival times in models of prion disease. For instance, treatment with this compound significantly increased the incubation period of infected mice compared to controls . These findings underscore its therapeutic promise in managing neurodegenerative conditions.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2-Pyrimidyl)piperazine | Contains a pyrimidine and piperazine | Lacks the dihydroxybenzyl group; different activity profile |

| Desmethyl Piribedil | Similar core structure | Lacks certain substituents affecting pharmacokinetics |

| 1-(3-Chlorophenyl)piperazine | Substituted phenyl group | Different receptor selectivity and potency |

The unique combination of functional groups in this compound contributes to its distinctive biological activity compared to structurally similar compounds.

特性

IUPAC Name |

4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c20-13-3-2-12(10-14(13)21)11-18-6-8-19(9-7-18)15-16-4-1-5-17-15/h1-5,10,20-21H,6-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KASPTNXQKINYTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=C(C=C2)O)O)C3=NC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

19971-73-4 (di-hydrochloride) | |

| Record name | 1-(2-Pyrimidyl)-4-(3,4-dihydroxybenzyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050602501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50964845 | |

| Record name | 4-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50964845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50602-50-1 | |

| Record name | 4-[[4-(2-Pyrimidinyl)-1-piperazinyl]methyl]-1,2-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50602-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Pyrimidyl)-4-(3,4-dihydroxybenzyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050602501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50964845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。